6-Ethyl-1,3-dihydroindol-2-one
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Overview
Description
6-Ethylindolin-2-one is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylindolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles through a reductive C(sp2)–H amination reaction .
Industrial Production Methods: Industrial production of 6-Ethylindolin-2-one may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Ethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to oxoindolin-2-one derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Ethylindolin-2-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its role in developing new therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Ethylindolin-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to quench free radicals through hydrogen atom transfer and sequential proton loss electron transfer mechanisms . Additionally, its potential as an antimicrobial agent is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indolin-2-one: A closely related compound with significant biological activity.
Oxoindolin-2-one: An oxidized derivative with distinct chemical properties
Uniqueness: 6-Ethylindolin-2-one stands out due to its unique ethyl substitution, which imparts specific chemical and biological properties. This substitution can influence its reactivity, making it a valuable compound for targeted applications in pharmaceuticals and material science .
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-ethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO/c1-2-7-3-4-8-6-10(12)11-9(8)5-7/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
PXYBCLBUOUHNHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
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